Superior Metal Chelation Kinetics: Formation of a Stable 12-Membered Pt(II) Macrochelate
In reactions with the platinum complex [Pt(en)(H2O)2]2+, the cyclic His-Met dipeptide (cyclo(-his-met-)) exhibits rapid and quantitative formation of an unusually large and inert 12-membered κ2N′met,S chelate ring. This is a unique and remarkably stable coordination mode not observed for analogous dipeptides lacking this specific sequence [1]. The reaction is complete within minutes, whereas related linear dipeptides show complex, time-dependent equilibria between multiple coordination isomers [1].
| Evidence Dimension | Metal Chelate Formation Rate and Stability |
|---|---|
| Target Compound Data | Complete formation of a stable, inert 12-membered κ2N′met,S macrochelate with [Pt(en)(H2O)2]2+ within a few minutes [1]. |
| Comparator Or Baseline | Linear His-Met dipeptides (his-Hmet and met-Hhis) form a mixture of kinetically favored κ2O,S chelates and S-bound complexes that slowly convert to other species over 50+ hours [1]. |
| Quantified Difference | Cyclic His-Met: complete formation in minutes. Linear His-Met analogs: quasi-stationary state reached after ~50 hours. |
| Conditions | Reaction with [Pt(en)(H2O)2]2+ at 313 K, monitored by HPLC and NMR. |
Why This Matters
This demonstrates that the precise His-Met sequence confers unique, kinetically stable metal-binding properties, which is critical for researchers designing metallodrugs or studying metal-protein interactions where specific, long-lived coordination geometries are desired.
- [1] Hahn, M., Kleine, M., & Sheldrick, W. S. (2001). Intramolecular competition between histidine and methionine side chains in reactions of dipeptides with [Pt(en)(H2O)2]2+. J. Chem. Soc., Dalton Trans., (4), 556-566. View Source
